Product packaging for 1,3-Di(1H-pyrazol-4-yl)benzene(Cat. No.:CAS No. 958101-27-4)

1,3-Di(1H-pyrazol-4-yl)benzene

Cat. No.: B3175631
CAS No.: 958101-27-4
M. Wt: 210.23 g/mol
InChI Key: GSRYHHVNYJOBBE-UHFFFAOYSA-N
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Description

1,3-Di(1H-pyrazol-4-yl)benzene (CAS 958101-27-4) is an organic compound with the molecular formula C12H10N4. This compound belongs to the class of dipyrazolate ligands and serves as a critical building block in advanced materials research, particularly in the synthesis of metal-organic frameworks (MOFs) . Researchers utilize this ligand to construct a family of stable, double-walled metal-dipyrazolate frameworks, such as BUT-53 . These frameworks exhibit exceptional performance in environmental remediation applications, demonstrating a high affinity and capacity for capturing volatile organic compounds (VOCs) like benzene from contaminated gas streams, even at trace concentrations . The ligand's structure, featuring a central benzene ring connected to two pyrazole groups, allows it to link metal ions (such as Co²⁺ or Zn²⁺) into robust, microporous structures with high thermal stability . The resulting MOFs are investigated for gas storage and separation due to their tunable pore chemistry and significant surface areas, making them candidates for creating air purification technologies that can be regenerated with mild heating . As a fundamental scaffold in heterocyclic chemistry, this compound is integral to developing novel materials with potential applications in clean air technology and selective adsorption [citation:8). This product is intended for research purposes only and is not approved for human or therapeutic use. Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling and storage information. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B3175631 1,3-Di(1H-pyrazol-4-yl)benzene CAS No. 958101-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-9(11-5-13-14-6-11)4-10(3-1)12-7-15-16-8-12/h1-8H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYHHVNYJOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Di 1h Pyrazol 4 Yl Benzene and Its Derivatives

Established Synthetic Routes for Core Structure Elaboration

The synthesis of 1,3-Di(1H-pyrazol-4-yl)benzene and its analogues can be achieved through several strategic approaches. These methods primarily involve either the construction of the pyrazole (B372694) rings onto a pre-existing benzene (B151609) core or the formation of carbon-carbon bonds to link pyrazole units to the central aromatic ring.

Pyrazole Ring Construction via Cyclization Reactions

A fundamental and widely utilized method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This approach is highly effective for creating the pyrazole ring system.

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for pyrazole formation. mdpi.com This reaction involves the condensation of a β-diketone with a hydrazine derivative. nih.gov In the context of this compound, a key precursor would be a 1,3-bis(dicarbonyl)benzene derivative.

A general and rapid one-pot synthesis involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then reacted with hydrazine. organic-chemistry.org This method is noted for its efficiency and tolerance of various functional groups. organic-chemistry.org For instance, reacting a ketone with an acid chloride in the presence of a lithium base in toluene (B28343) can produce the 1,3-diketone, which upon the addition of hydrazine, yields the pyrazole. organic-chemistry.org

Reactant 1Reactant 2ReagentSolventConditionsProductReference
KetoneAcid ChlorideLithium BaseToluene-1,3-Diketone (in situ) organic-chemistry.org
1,3-DiketoneHydrazine---Pyrazole mdpi.comorganic-chemistry.org
1,3-Dicarbonyl CompoundHydrazine Derivative-N,N-dimethylacetamideRoom TemperaturePolysubstituted Pyrazoles nih.govorganic-chemistry.org

The regioselectivity of the cyclization can be a critical factor, especially when using substituted hydrazines. beilstein-journals.org However, for the synthesis of the parent this compound, hydrazine hydrate (B1144303) is typically used, simplifying the regiochemical outcome. The reaction of 1,3-diethynylbenzene (B158350) with hydrazine hydrate in the presence of a suitable catalyst also provides a direct route to the target molecule.

Carbon-Carbon Bond Formation Strategies

An alternative synthetic strategy involves the formation of carbon-carbon bonds between pre-functionalized pyrazole rings and a central benzene core. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. ktu.edu

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. organic-chemistry.org To synthesize this compound using this method, one could couple a 1,3-dihalobenzene with a pyrazole-4-boronic acid or its ester derivative. psu.edu

The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. organic-chemistry.org The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency. The use of pyrazole-4-boronic esters, such as the pinacol (B44631) ester, is common as they are often more stable and easier to handle than the corresponding boronic acids. nih.gov These esters can be prepared via lithiation-boronation protocols. psu.edu The Suzuki-Miyaura reaction is valued for its broad functional group tolerance and generally high yields. organic-chemistry.orgnih.gov

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductReference
1,3-DibromobenzenePyrazole-4-boronic acid pinacol esterPd(PPh₃)₄K₂CO₃Dioxane/H₂OThis compound psu.edu
Aryl HalidesArylboronic AcidsPd₂(dba)₃/P(t-Bu)₃--Biaryls organic-chemistry.org
Aryl TriflatesArylboronic AcidsPd(OAc)₂/PCy₃--Biaryls organic-chemistry.org

Recent advancements have led to the development of highly active catalyst systems that allow the reaction to proceed under milder conditions. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates. rsc.orgrsc.org

The Ullmann condensation, a classical copper-catalyzed reaction, is another important method for forming carbon-heteroatom and carbon-carbon bonds. nih.gov While traditionally used for C-O and C-N bond formation, modifications of the Ullmann reaction can be applied to C-C coupling as well. mdpi.com In the context of pyrazole synthesis, the Ullmann reaction is more commonly employed for the N-arylation of pyrazoles. nih.govresearchgate.netsharif.edu

For the synthesis of N-arylpyrazoles, an aryl halide is coupled with a pyrazole in the presence of a copper catalyst, often with a ligand, and a base. nih.govresearchgate.net For instance, the coupling of 4-iodotoluene (B166478) with pyrazole can be achieved using a copper catalyst and specific ligands. nih.gov While not a direct route to this compound itself, this method is crucial for synthesizing N-substituted derivatives. A domino reaction involving an initial cyclization to form a pyrazole followed by an in-situ Ullmann coupling has been reported for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org

Reactant 1Reactant 2CatalystLigandBaseSolventProductReference
Aryl HalidePyrazoleCuIAcylhydrazine--N-Arylpyrazole nih.gov
EnaminoneHydrazine/Aryl HalideCopper---1,3-Substituted Pyrazole beilstein-journals.org
4-IodotoluenePyrazoleCopperL13/L27--N-Arylpyrazole nih.gov

Vilsmeier-Haack Cyclization-Formylation Approaches for Related Pyrazole Derivatives

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). oszk.hursc.org This reaction can also be utilized to effect cyclization and formylation in a single step to produce 4-formylpyrazole derivatives. rsc.orgresearchgate.net

This approach generally involves the reaction of a hydrazone with the Vilsmeier reagent. degres.euchemmethod.com The hydrazone undergoes cyclization to form the pyrazole ring, which is then formylated at the 4-position. researchgate.net For example, substituted hydrazones can be converted to 3-aryl-4-formyl pyrazoles in good to excellent yields. rsc.org While this method does not directly yield this compound, the resulting 4-formylpyrazoles are valuable intermediates that can be further functionalized.

SubstrateReagentConditionsProductReference
Substituted HydrazoneVilsmeier Reagent (DMF/POCl₃)Room Temperature, 8 hours3-Aryl-4-formyl pyrazole rsc.org
Ketone PhenylhydrazoneVilsmeier Reagent (DMF/POCl₃)Cyclization1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde degres.eu
Steroidal ThiosemicarbazoneModified Vilsmeier Reagent (Acetamide/POCl₃)Cold conditionsSteroidal Pyrazole oszk.hu

Advanced Synthetic Approaches for Functional Group Incorporation

The strategic introduction of functional groups onto the this compound framework is crucial for tuning its chemical properties and developing new applications. Advanced methodologies focus on achieving high selectivity and incorporating a wide range of chemical functionalities.

Regioselective Functionalization of the Benzene Core

Direct and selective functionalization of the central benzene ring of this compound presents a significant synthetic challenge due to the presence of the two pyrazole substituents. Modern techniques, however, offer powerful solutions for such transformations. Visible light-promoted photoredox catalysis, in particular, has emerged as an effective strategy for the regioselective functionalization of C–H bonds in aromatic systems under mild conditions. uni-bayreuth.de

One of the most promising approaches involves the use of transition-metal catalysts. Iridium-catalyzed C–H borylation, for instance, allows for the regioselective installation of boryl groups onto a benzene ring, creating versatile intermediates for further derivatization. acs.org Similarly, rhodium(I) complexes activated by visible light have been successfully employed for the regioselective borylation of aromatic C–H bonds. uni-bayreuth.de These methods avoid the need for pre-functionalized substrates, offering a more atom-economical route. While specific examples for this compound are not extensively documented, these state-of-the-art techniques represent the foremost strategies for achieving regioselective modification of its central aromatic core.

Table 1: Advanced Methods for Regioselective Arene Functionalization

MethodCatalyst TypeFunctional Group IntroducedKey Advantages
Photocatalytic C-H Borylation Iridium (Ir) or Rhodium (Rh) ComplexesBoryl (-B(OR)₂)High regioselectivity, mild reaction conditions, atom economy. uni-bayreuth.deacs.org
Directed C-H Functionalization Transition Metals (e.g., Pd, Ru)Various (Aryl, Alkyl, etc.)Control of selectivity via a directing group. unimi.it

Introduction of Diverse Chemical Moieties

The functionalization of the pyrazole rings is a more established route for introducing chemical diversity to the this compound scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. researchgate.net By preparing halogenated or triflated pyrazole precursors, a wide array of substituents can be introduced. For example, Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups, while Sonogashira coupling is used to install alkyne moieties. researchgate.netrsc.org

Another key method is the Vilsmeier-Haack reaction, which regioselectively introduces a formyl group (–CHO) onto the pyrazole ring using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comchem-soc.si This aldehyde functionality serves as a versatile handle for subsequent transformations, such as the formation of Schiff bases or conversion to other functional groups. researchgate.net Furthermore, enzymatic catalysis, such as the use of laccase for the chemoselective C-4 arylation of 5-aminopyrazoles, represents an emerging green chemistry approach to functionalization. plos.org

Table 2: Methods for Introducing Chemical Moieties onto Pyrazole Rings

Reaction TypeReagents/CatalystsMoiety IntroducedReference
Suzuki-Miyaura Coupling Pd Catalyst, Boronic AcidAryl/Heteroaryl researchgate.netrsc.org
Sonogashira Coupling Pd/Cu Catalyst, AlkyneAlkynyl researchgate.netrsc.org
Vilsmeier-Haack Reaction POCl₃, DMFFormyl (-CHO) mdpi.comchem-soc.si
Laccase-Mediated Arylation Laccase Enzyme, CatecholAryl plos.org

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, sustainability, and cost-effectiveness. Key areas of focus include the selection of catalytic systems, control of the reaction environment, and methods for maximizing yield and ensuring product purity.

Catalytic Systems and Reagent Selection

The choice of catalyst is paramount in the synthesis of this compound and its derivatives. For the core synthesis via cyclocondensation of a 1,3-diketone with hydrazine, reactions can be promoted by simple acid catalysis. mdpi.com However, the use of transition-metal salts, such as those containing copper or silver, can significantly enhance reaction rates and yields under milder conditions. Homogeneous catalytic systems, for example using FeCl₃ mixed with polyvinyl pyrrolidine (B122466) (PVP), have also been reported for pyrazole synthesis. mdpi.com

For subsequent functionalization reactions, palladium complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) are the catalysts of choice for a variety of cross-coupling reactions. nih.gov The development of innovative catalytic strategies also includes organocatalysis and the use of enzymes, which offer pathways for sustainable and cost-efficient synthesis. unimi.it

Table 3: Catalytic Systems in the Synthesis of Pyrazole Derivatives

ReactionCatalytic SystemPurpose
Pyrazole Ring Formation Copper (Cu) or Silver (Ag) saltsEnhance yield in cyclocondensation reactions.
Pyrazole Ring Formation FeCl₃/Polyvinyl Pyrrolidine (PVP)Homogeneous catalysis for cyclocondensation. mdpi.com
Cross-Coupling Palladium (Pd) complexesC-C and C-N bond formation. researchgate.net
C-H Functionalization Iridium (Ir) or Rhodium (Rh) complexesRegioselective C-H bond activation. uni-bayreuth.deacs.org
Arylation Laccase (Enzyme)Green and chemoselective C-C bond formation. plos.org

Solvent Effects and Reaction Environment Control

The reaction solvent can dramatically influence the outcome of the synthesis, affecting reaction rates, yields, and even regioselectivity. In the synthesis of pyrazoles, a comparison between solvent types is critical. While polar protic solvents like ethanol (B145695) are traditionally used, studies have shown that aprotic dipolar solvents such as dimethylformamide (DMF) can lead to better results, particularly in achieving regiochemical control during cyclocondensation. nih.gov

Interestingly, water has been identified as a viable and green solvent for some pyrazole syntheses. The strong hydrogen bond interactions at the organic-water interface can stabilize reaction intermediates and accelerate the reaction, whereas non-polar aprotic solvents may result in poor yields. academie-sciences.fr Control over the reaction environment may also involve the use of additives. For example, adding trimethylsilyl (B98337) chloride (TMSCl) has been shown to be effective in certain cyclocondensation reactions performed in DMF at elevated temperatures. mdpi.com

Table 4: Impact of Solvents on Pyrazole Synthesis

SolventTypeTypical ApplicationEffect
Ethanol Polar ProticClassical cyclocondensationStandard solvent, but may offer less regiocontrol. nih.gov
DMF / DMSO Aprotic DipolarCyclocondensation, Cross-CouplingOften improves yield and regioselectivity. nih.govmdpi.com
Water Polar Protic (Green)Knoevenagel condensationCan accelerate reaction via H-bonding; environmentally friendly. academie-sciences.fr
Xylene Non-polar AproticDehydration/CyclizationUsed for high-temperature reactions requiring water removal. acs.org

Yield Enhancement and Purity Validation Methodologies

Maximizing product yield and ensuring high purity are the final, critical steps in any synthetic protocol. Yield enhancement is typically achieved by systematically optimizing parameters such as temperature, reaction time, and the stoichiometric ratios of reactants and catalysts.

Table 5: Purity Validation Techniques

TechniqueAbbreviationInformation Provided
Nuclear Magnetic Resonance NMRDetailed structural information and connectivity of atoms. nih.gov
Mass Spectrometry MSMolecular weight of the compound. nih.gov
Fourier-Transform Infrared Spectroscopy FTIRPresence of characteristic functional groups. researchgate.net
Elemental Analysis EAPercentage composition of elements (C, H, N). mdpi.com

Synthetic Challenges and Future Perspectives in Derivatization

Despite the availability of robust synthetic methods, several challenges persist in the synthesis and, particularly, the derivatization of this compound. These challenges inform the direction of future research in this area.

Synthetic Challenges:

Regioselectivity: A primary challenge arises during the cyclocondensation reaction when using unsymmetrical dicarbonyl precursors or substituted hydrazines, which can lead to the formation of regioisomeric products. nih.govmdpi.com For instance, reacting a non-symmetric β-diketone with hydrazine can yield two different pyrazole isomers, complicating purification and reducing the yield of the desired product.

N-H Reactivity and Protection: The acidic proton on the pyrazole nitrogen can interfere with many standard organic transformations. In cross-coupling reactions, the unprotected N-H group can lead to catalyst inhibition or undesired N-arylation side reactions. nih.gov This often necessitates the use of protecting groups (e.g., Boc, benzyl, or trimethylsilyl), which adds steps to the synthetic sequence and requires subsequent deprotection. ktu.eduorganic-chemistry.org Developing catalytic systems that are tolerant of unprotected N-H groups is an ongoing area of research. nih.gov

Steric Hindrance: The introduction of bulky substituents, either on the central benzene ring or at positions 3 and 5 of the pyrazole rings, can significantly hinder the reaction rates of both cyclocondensation and cross-coupling reactions. The steric bulk around the reactive sites can impede the approach of reagents or the coordination to a catalyst's metal center, leading to lower yields or requiring more forcing reaction conditions. rsc.org

Harsh Reaction Conditions: Some traditional synthetic methods require harsh conditions, such as high temperatures, strong acids or bases, or toxic solvents, which can limit functional group tolerance and are environmentally undesirable.

Future Perspectives:

The future of synthesizing and derivatizing this compound and related structures is focused on developing more efficient, versatile, and sustainable methodologies.

Green Chemistry Approaches: The adoption of greener synthetic methods is a key future perspective. This includes the use of environmentally benign solvents (like water or ethanol), heterogeneous catalysts that can be easily recovered and reused, and energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry (ball milling). mdpi.comrsc.org

C-H Activation: Direct C-H functionalization is emerging as a powerful, atom-economical strategy for derivatization. researchgate.net Instead of relying on pre-functionalized substrates like halides or boronic acids, C-H activation allows for the direct formation of C-C or C-N bonds on the pyrazole or benzene rings. This reduces the number of synthetic steps and avoids the generation of stoichiometric byproducts.

Advanced Catalytic Systems: Continued development of novel and more robust catalysts is essential. This includes designing palladium, copper, or iron catalysts with ligands that can promote challenging cross-coupling reactions at low catalyst loadings, under mild conditions, and with high tolerance for the acidic N-H group of pyrazoles. nih.govderpharmachemica.comresearchgate.net

The evolution of these synthetic strategies will undoubtedly facilitate the exploration of this compound and its derivatives in materials science, coordination chemistry, and beyond.

Coordination Chemistry of 1,3 Di 1h Pyrazol 4 Yl Benzene As a Ligand

Ligand Design Principles and Structural Conformation

The design of ligands based on di(pyrazol-4-yl)benzene isomers is a key strategy in the engineering of coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the pyrazolyl groups on the benzene (B151609) ring dictates the geometry and connectivity of the resulting metal complexes.

The pyrazole (B372694) rings of 1,3-di(1H-pyrazol-4-yl)benzene offer multiple coordination sites through their nitrogen atoms, allowing for various binding modes. Pyrazole and its derivatives are well-known for their diverse coordination capabilities, acting as neutral monodentate, exo-bidentate, or as mono-anionic chelates. researchgate.netresearchgate.net This versatility allows them to form stable complexes with a wide range of metal ions. researchgate.net The nitrogen atoms of the pyrazolyl groups can act as donors to coordinate with metal ions, facilitating the self-assembly of intricate supramolecular architectures. eiu.edu

In the context of this compound, the two pyrazolyl units can coordinate to different metal centers, acting as a bridging ligand to form coordination polymers. The specific coordination mode depends on factors such as the metal ion's coordination preference, the reaction conditions, and the presence of other coordinating or counter-anion species. eiu.edumdpi.com

In related structures, the dihedral angles between a pyrazole ring and its attached phenyl or benzene rings can vary significantly. For instance, in (E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, the dihedral angles between the pyrazole ring and its N- and C-bonded phenyl rings are 7.06 (10)° and 53.15 (10)°, respectively. nih.gov In another example, the pyrazole ring in (E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide makes dihedral angles of 8.52 (13)° and 9.26 (12)° with its phenyl rings. researchgate.net For a 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole molecule, the fluorobenzene (B45895) ring is nearly perpendicular to the pyrazole ring with a dihedral angle of 77.9 (3)°. researchgate.net

The flexibility of the ligand, particularly the rotational freedom around the C-C bonds connecting the pyrazolyl groups to the benzene ring, allows for the adoption of different conformations to accommodate the coordination preferences of various metal ions. acs.org This conformational flexibility can lead to the formation of diverse network structures, from one-dimensional chains to three-dimensional frameworks. acs.org The table below presents selected dihedral angle data from related pyrazole-containing compounds.

Compound NameRing 1Ring 2Dihedral Angle (°)
(E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one nih.govPyrazoleN-bonded Phenyl7.06 (10)
(E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one nih.govPyrazoleC-bonded Phenyl53.15 (10)
(E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide researchgate.netPyrazolePhenyl8.52 (13)
(E)-N′-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide researchgate.netPyrazolePhenyl9.26 (12)
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole researchgate.netPyrazoleFluorobenzene77.9 (3)

The substitution pattern of the pyrazolyl groups on the central benzene ring has a profound impact on the resulting coordination architecture. The 1,3-disubstituted isomer, this compound, provides a bent or angular geometry, which can lead to the formation of cyclic or helical structures.

In contrast, the 1,4-isomer, 1,4-di(1H-pyrazol-4-yl)benzene (H₂BDP), is a linear and rigid ligand that is widely used to construct linear coordination polymers and porous metal-organic frameworks (MOFs). Its symmetric nature is ideal for creating robust and porous materials for applications like gas storage.

The 1,3,5-trisubstituted isomer, 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP), offers a trigonal geometry, leading to the formation of highly porous, three-dimensional frameworks. researchgate.net For example, MOFs based on H₃BTP have demonstrated higher porosity and surface areas compared to those derived from the 1,4-isomer, resulting in superior gas adsorption capacities. researchgate.net The choice of isomer is therefore a critical design element for controlling the dimensionality and topology of the resulting coordination polymer.

Formation of Metal Complexes and Coordination Polymers

The reaction of this compound with various metal ions leads to the formation of a wide array of coordination complexes and polymers. The stoichiometry and geometry of these adducts are influenced by the nature of the metal ion, the solvent system, and the presence of counter-ions.

The stoichiometry of metal-ligand adducts formed with pyrazole-based ligands can vary. For example, reactions of pyrazole-based ligands with metal precursors can result in both mono- and di-substituted complexes. researchgate.net The ratio of metal to ligand is a key factor in determining the final product. researchgate.net In some cases, complexes with a 1:2 metal-to-ligand ratio are formed. researchgate.net

The geometry of the resulting complexes is highly dependent on the coordination preferences of the metal ion. For instance, Ni(II) complexes with certain pyrazole-containing ligands have been found to exhibit tetrahedral geometry, while Cu(II) complexes can adopt a square planar geometry. researchgate.net The formation of these different geometries is a direct consequence of the interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the ligand.

This compound and its isomers have been shown to coordinate with a variety of transition metal ions, including but not limited to zinc (Zn), cobalt (Co), cadmium (Cd), copper (Cu), nickel (Ni), iron (Fe), rhodium (Rh), and iridium (Ir). researchgate.netresearchgate.netacs.orgresearchgate.net

Solvothermal reactions of the related flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene with late transition metal ions such as Zn(II), Co(II), Cd(II), and Cu(II) have yielded coordination polymers with high thermal stability. acs.org The resulting structures can be dense 3-D networks. acs.org Similarly, the tritopic ligand H₃BTP reacts with transition metal acetate (B1210297) salts of Ni(II), Cu(II), Zn(II), and Co(II) to form microporous pyrazolate-bridged MOFs. researchgate.net

Furthermore, pyrazole-based ligands have been used to synthesize half-sandwich d6 metal complexes with ruthenium (Ru), rhodium (Rh), and iridium (Ir). researchgate.net The coordination typically occurs through the neutral nitrogen atoms of the pyrazole rings. researchgate.net The interaction of pyrazoline derivatives with Fe(III) has also been studied. uns.ac.id The table below summarizes some of the transition metals that have been complexed with di(pyrazol-4-yl)benzene and related pyrazole-based ligands.

Metal IonLigand TypeResulting Complex Type
Zn(II), Co(II), Cd(II), Cu(II) acs.org1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzeneCoordination Polymers
Ni(II), Cu(II), Zn(II), Co(II) researchgate.net1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP)Metal-Organic Frameworks
Ru(II), Rh(III), Ir(III) researchgate.netPyrazole-based ligandsHalf-Sandwich Complexes
Cu(II), Ni(II) researchgate.net2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazolesMononuclear Complexes
Fe(III) uns.ac.idpara-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzeneComplex Compound

Reactivity and Post-Coordination Modification of the Ligand

The reactivity of this compound, once coordinated to a metal center, is a critical aspect that influences the properties and potential applications of the resulting complexes. The coordination environment can significantly alter the chemical behavior of the ligand, opening avenues for post-coordination (or post-synthetic) modification (PSM). This section explores the inherent reactivity of the coordinated ligand and the strategies for its deliberate chemical transformation.

The primary reactive sites on the this compound ligand within a coordination complex are the N-H protons of the pyrazole rings, the pyrazole rings themselves, and the central benzene ring.

Inherent Reactivity of the Coordinated Ligand:

Electrophilic Substitution on Aromatic Rings: Pyrazole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions, which typically occur at the C4 position. nih.gov In the case of this compound, the C4 positions are already substituted with the central benzene ring. Therefore, electrophilic attack would be directed to the C5 position of the pyrazole rings or the positions on the central phenyl ring. The reactivity of these positions can be influenced by the coordinating metal ion. Similarly, the central benzene ring can undergo electrophilic substitution, although its reactivity will be modified by the two attached pyrazolyl groups.

Post-Coordination Modification (PSM):

Post-coordination modification, often termed post-synthetic modification in the context of metal-organic frameworks (MOFs), involves the chemical alteration of the ligand after the coordination complex or framework has been assembled. bohrium.comresearchgate.net This powerful technique allows for the introduction of new functional groups that might not be compatible with the initial synthesis conditions. While specific examples of PSM on complexes of this compound are not extensively documented, the principles derived from the broader field of pyrazole-based ligands and MOFs are applicable.

Potential PSM reactions for complexes containing pyrazole ligands with appropriate functionalities include:

Reactions at the N-H Site: The acidic N-H proton can be replaced by other functional groups. For instance, N-alkylation or N-arylation could be achieved by reacting the deprotonated complex with suitable electrophiles.

Functionalization of the Aromatic Rings: If the ligand is pre-functionalized with reactive groups (e.g., amino or nitro groups), a wide range of transformations can be performed post-coordination. For example, a pre-synthesized amino-functionalized ligand within a MOF can undergo reactions like amide coupling or isocyanate condensation. nih.govbohrium.com Research on the related 1,4-di(1H-pyrazol-4-yl)benzene (H₂BDP) has demonstrated the synthesis of nitro- and amino-functionalized linkers prior to MOF assembly. uninsubria.it Subsequent reactions on these groups after coordination would constitute a PSM approach.

The table below summarizes potential post-coordination modifications and their expected effects.

Reaction Type Reagent/Conditions Affected Site Potential Effect on Complex
DeprotonationBase (e.g., NaH, BuLi)Pyrazole N-HFormation of anionic pyrazolato complex; altered electronic properties; creation of bridging sites.
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃/H₂SO₄)Pyrazole C5 or Benzene RingIntroduction of functional groups (e.g., -Br, -NO₂); modification of steric and electronic properties.
N-Alkylation/Arylation (on deprotonated ligand)Alkyl/Aryl HalidePyrazole N-HCovalent modification of the ligand; blocking of proton-responsive activity.
Amide Coupling (on pre-functionalized -NH₂ ligand)Acyl Chloride, Coupling AgentsAmino Group on Benzene/Pyrazole RingIntroduction of amide functionalities; altered pore environment in MOFs.
Diazotization (on pre-functionalized -NH₂ ligand)NaNO₂/HCl, then nucleophileAmino Group on Benzene/Pyrazole RingConversion of amino group to other functionalities (e.g., -OH, -Cl, -CN).

Theoretical Frameworks for Predicting Coordination Behavior

Predicting the coordination behavior of ligands like this compound is crucial for the rational design of functional coordination complexes and materials. Theoretical and computational chemistry provides a powerful toolkit for understanding and forecasting ligand-metal interactions, geometries, and the resulting electronic and magnetic properties. chemrxiv.org

Ligand Field Theory (LFT):

Ligand Field Theory is a model that builds upon Crystal Field Theory (CFT) by incorporating aspects of molecular orbital theory to describe the electronic structure of transition metal complexes. libretexts.org For complexes involving this compound, LFT can provide a qualitative understanding of:

d-Orbital Splitting: It predicts how the d-orbitals of the metal ion split in energy upon coordination with the nitrogen atoms of the pyrazole groups. The geometry of the complex (e.g., octahedral, tetrahedral, square planar) will dictate the specific splitting pattern.

Magnetic Properties: Based on the magnitude of the d-orbital splitting (the ligand field splitting parameter, Δ) and the electron pairing energy, LFT can predict whether a complex will be high-spin or low-spin. This, in turn, determines its magnetic moment.

Electronic Spectra: LFT helps in assigning the d-d electronic transitions observed in the UV-Vis spectra of the complexes, which are responsible for their colors.

Density Functional Theory (DFT):

Density Functional Theory has become the workhorse of computational inorganic chemistry for its balance of accuracy and computational cost. bohrium.comresearchgate.net DFT calculations can provide detailed, quantitative predictions about the coordination of this compound.

Key applications of DFT in this context include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the resulting metal complex, including bond lengths, bond angles, and torsion angles. This is crucial for understanding the coordination mode of the flexible this compound ligand. researchgate.net

Electronic Structure Analysis: Calculating the distribution of frontier molecular orbitals (HOMO and LUMO), which is essential for understanding the complex's reactivity, charge transfer characteristics, and photophysical properties. bohrium.comresearchgate.net The analysis of the electronic structure can reveal the extent of metal-ligand orbital mixing and the nature of the chemical bonds.

Thermodynamic and Kinetic Predictions: DFT can be used to calculate the stability of different coordination isomers and to model reaction pathways, for instance, for the post-coordination modification of the ligand. mdpi.com This includes calculating reaction energies and activation barriers.

Spectroscopic Property Prediction: DFT can simulate vibrational spectra (IR and Raman) and electronic spectra (UV-Vis), which aids in the interpretation of experimental data. researchgate.net

Emerging Computational Frameworks:

More recently, machine learning and artificial intelligence approaches, such as graph neural networks, are being developed to predict the coordination properties of ligands from their molecular structure alone. chemrxiv.org These data-driven models are trained on large databases of known crystal structures and can predict coordination numbers and geometries with increasing accuracy, offering a high-throughput method to screen novel ligands for specific applications.

The table below outlines the primary theoretical frameworks and the key coordination-related properties they are used to predict.

Theoretical Framework Predicted Properties Level of Detail
Ligand Field Theory (LFT)d-orbital splitting, magnetic properties (high/low spin), colors (from d-d transitions).Qualitative / Semi-quantitative
Density Functional Theory (DFT)Optimized geometries, bond energies, electronic structure (HOMO/LUMO), reaction energetics, simulated spectra (IR, UV-Vis).Quantitative
Machine Learning (e.g., Graph Neural Networks)Coordination number, coordination geometry.Predictive (based on learned data)

MOF Synthesis Strategies Incorporating this compound as a Linker

The synthesis of MOFs using this compound or its derivatives relies on combining the organic linker with metal ions under conditions that promote the growth of crystalline, porous frameworks. The choice of synthesis method is critical for controlling the crystallization process and obtaining materials with desired properties.

Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs from pyrazolate-based linkers. This technique involves heating a solution of the metal precursor and the organic linker in a sealed vessel, often an autoclave, at temperatures above the solvent's boiling point. The increased temperature and pressure facilitate the dissolution of precursors and promote the formation of well-ordered crystals.

A prime example is the synthesis of the copper(II)-based MOF, CFA-5, which utilizes the linker 1,3-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene. In a typical solvothermal procedure, the linker is combined with a copper(II) acetate hydrate (B1144303) in a methanol solution with 2,6-lutidine present. The mixture is heated, leading to the formation of green hexagonal prism-shaped crystals of CFA-5 rsc.org. A significant acceleration of this process has been achieved using microwave-assisted solvothermal synthesis, which dramatically reduces the reaction time from three days to just 25 minutes rsc.org.

The formation of MOFs is a quintessential example of coordination-driven self-assembly. In this process, metal ions or metal clusters (secondary building units, SBUs) and organic linkers spontaneously organize into extended, ordered structures based on their inherent coordination geometries. The angular geometry of the this compound linker is a key determinant in the self-assembly process.

Topological design in MOF chemistry involves predicting and targeting specific network structures by carefully selecting the geometry of the organic linkers and the coordination environment of the metal-based nodes. The use of a bent linker like this compound, as opposed to a linear one, is a deliberate strategy to access topologies that are not achievable with straight linkers.

The angular disposition of the two pyrazole rings in the 1,3-linker directs the formation of frameworks with complex connectivity. For instance, the structure of CFA-5 is a direct consequence of the linker's geometry facilitating the assembly of the dodecanuclear copper SBU rsc.org. This contrasts with the rod-like building blocks often formed with the linear 1,4-di(1H-pyrazol-4-yl)benzene, which lead to different, often double-walled, framework structures like BUT-55 nih.gov. The use of angular linkers such as this compound is therefore a key tool for chemists to expand the structural diversity and access novel topologies in pyrazolate-based MOFs nih.gov.

Structural Elucidation and Porosity Analysis of this compound-Based MOFs

Characterizing the precise atomic arrangement and the nature of the porous system is fundamental to understanding and utilizing MOFs. X-ray diffraction is the definitive tool for structural determination, while gas sorption analysis is used to quantify the porosity of the material.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed information about the three-dimensional structure of a MOF, revealing bond lengths, bond angles, and the precise arrangement of atoms, including the framework topology and pore geometry.

For CFA-5, SCXRD analysis was used to determine its crystal structure, revealing a framework built from the aforementioned dodecanuclear copper SBUs and the 1,3-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene linkers. The analysis confirmed the crystal system and space group of the framework. Powder X-ray diffraction (PXRD) is also crucial for confirming the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal data. Furthermore, variable temperature PXRD (VTXRPD) has been used to study the thermal stability of CFA-5, indicating that the framework becomes amorphous at temperatures above 250 °C rsc.orgresearchgate.net.

Table 1: Crystallographic Data for CFA-5

Parameter Value
Formula [CuII2(1,3-bdpb)(OCH3)2]
Crystal System Trigonal
Space Group R-3
a (Å) 26.839
c (Å) 15.8317

Data sourced from research on CFA-5, which uses the 1,3-bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene linker rsc.org.

The permanent porosity of MOFs is one of their most important features. This is typically characterized by measuring the adsorption and desorption of an inert gas, such as nitrogen or argon, at cryogenic temperatures (e.g., 77 K). The resulting isotherm provides quantitative information about the material's surface area, pore volume, and pore size distribution.

CFA-5 has been shown to possess permanent microporosity after activation by heating under vacuum. The argon sorption isotherm at 77 K is of Type I, which is characteristic of microporous materials rsc.org. Analysis of the isotherm using the Brunauer-Emmett-Teller (BET) model allows for the calculation of the specific surface area. The pore size distribution, calculated using non-local density functional theory (NLDFT), reveals micropores with a diameter consistent with the channels observed in the crystal structure researchgate.net.

Table 2: Porosity and Surface Area Data for CFA-5

Parameter Value
Adsorbate Argon (Ar)
BET Surface Area 241 m²/g
Langmuir Surface Area 278 m²/g
Micropore Volume (NLDFT) 0.1 - 0.2 cm³/g

Data obtained from argon sorption measurements on a sample activated at 250 °C rsc.orgresearchgate.net.

Relationship between Linker Geometry and Framework Topology

The geometry of an organic linker is a fundamental factor in determining the final topology of a metal-organic framework. The this compound linker possesses a distinct V-shape, with the two pyrazolyl groups positioned at an approximate 120-degree angle relative to each other. This specific angularity, in contrast to linear (para-substituted) or trigonal (1,3,5-trisubstituted) analogues, predisposes the self-assembly process towards certain network topologies.

When this linker is combined with metal ions or clusters, the resulting framework's structure is a direct consequence of the coordination preferences of the metal center and the directional nature of the linker. For instance, the use of this compound (abbreviated as H₂DPB) in the synthesis of a cobalt-based MOF results in the formation of BUT-53. While detailed topological analysis comparing frameworks from different isomers of di(1H-pyrazol-4-yl)benzene is limited in the available research, the principle remains that such bent linkers are essential for accessing topologies that are not achievable with linear linkers, thereby expanding the structural diversity of MOFs nih.govnih.gov. The flexibility of linkers and the potential for distortion can also play a key role in the formation of diverse and sometimes unexpected framework architectures nih.gov.

Functional Applications of this compound-Based MOFs as Advanced Materials

MOFs constructed from this compound have been investigated for their functional properties, particularly in the realm of gas adsorption due to their tailored pore environments.

The specific porosity and surface chemistry of MOFs derived from this compound make them candidates for gas adsorption and separation applications. The framework BUT-53 is part of a family of double-walled metal–dipyrazolate frameworks studied for the removal of volatile organic compounds (VOCs).

The performance of MOFs in capturing harmful VOCs like benzene is a critical area of research. Studies on BUT-53, which is synthesized using the this compound linker, have demonstrated its efficacy in adsorbing benzene vapor.

The adsorption isotherm for benzene on BUT-53 at 298 K exhibits a Type I profile, which is characteristic of microporous materials. researchgate.net This indicates a rapid uptake at very low partial pressures, followed by a saturation plateau. The material shows a significant adsorption capacity for benzene, particularly in the low-pressure region, which is crucial for capturing trace amounts of the pollutant from the air. researchgate.net The initial steep rise in the isotherm suggests strong interactions between the benzene molecules and the MOF's internal surface.

Benzene Vapor Adsorption on BUT-53 at 298 K

Relative Pressure (P/P₀)Benzene Uptake (mmol/g)
~0.0001~2.4
~0.001~2.6
~0.01~2.7
~0.1~2.8
~0.4~2.9

Data estimated from the benzene adsorption isotherm of BUT-53 at 298 K. researchgate.net

Breakthrough experiments are vital for assessing a material's practical performance in dynamic separation processes. Such tests measure the time it takes for a specific gas to pass through a packed bed of the adsorbent material, indicating its real-world capture capacity. While breakthrough experiments have been conducted on related materials like BUT-55 (a supramolecular isomer of a MOF using the 1,4-di(1H-pyrazol-4-yl)benzene linker) and have shown excellent performance in capturing trace benzene, specific breakthrough data for MOFs synthesized from the this compound linker, such as BUT-53, are not detailed in the available literature. researchgate.net Similarly, quantitative data on the selectivity of these specific MOFs for benzene over other gases or vapors has not been reported.

The application of MOFs as heterogeneous catalysts is a field of significant interest, leveraging their high surface area and tunable active sites. acs.orgrsc.org Pyrazolate-based MOFs, in general, have shown promise in catalysis due to their exceptional stability and the potential to incorporate catalytically active metal centers. rsc.org However, specific research detailing the catalytic properties of MOFs synthesized directly from the this compound linker is not presently available in the searched scientific literature. Studies on related systems, such as those using the 1,3,5-tris(pyrazolate-4-yl)benzene linker, have reported high activity in reactions like the oxygen evolution reaction, highlighting the potential of this class of materials. rsc.org

MOFs can be designed as highly sensitive and selective chemical sensors, often by utilizing changes in their luminescent or electronic properties upon interaction with an analyte. nih.govmdpi.com The design of the organic linker is critical to this function, as it can be tailored to provide specific recognition sites for target molecules. While the broader family of pyrazole- and imidazole-based MOFs has been explored for sensing applications, there is currently no specific research focused on the use of MOFs derived from this compound as chemical sensors in the provided results.

An exploration of this compound in the context of advanced materials reveals its significant role as a building block for Metal-Organic Frameworks (MOFs). The stability, durability, and comparative performance of MOFs constructed using this pyrazolate-based ligand are critical areas of research, defining their potential in various applications. The inherent properties of the pyrazole rings contribute to the creation of robust frameworks, prompting detailed investigations into their operational limits and reusability.

Computational and Theoretical Investigations of 1,3 Di 1h Pyrazol 4 Yl Benzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 1,3-Di(1H-pyrazol-4-yl)benzene, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results. Calculations on related tris(1-phenyl-1H-pyrazol-5-yl)benzenes have utilized DFT to understand their molecular conformations nih.gov. For pyrazole (B372694) derivatives, DFT calculations are routinely used to establish molecular geometry and other properties unar.ac.id.

Table 1: Representative Functionals and Basis Sets in DFT Calculations

Functional Description Basis Set Description
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. 6-31G(d,p) A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p).
PBE0 A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. def2-TZVP A triple-zeta valence basis set with polarization functions, known for its accuracy.

This table represents common methods used in computational chemistry for molecules of this type; it is not based on specific studies of this compound.

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a higher computational cost.

For a molecule of this size, MP2 with a suitable basis set could provide a good balance of accuracy and computational expense for geometry and energy calculations. The selection of the basis set is critical; larger basis sets generally provide more accurate results but require more computational resources. For pyrazole-containing systems, basis sets like those in the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ) or Pople-style basis sets (e.g., 6-311+G(d,p)) are commonly employed.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would be a valuable tool for studying the dynamic behavior of this compound, particularly in condensed phases or when it acts as a linker in larger structures like Metal-Organic Frameworks (MOFs). MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations could reveal information about:

Conformational Dynamics: How the orientation of the pyrazole rings relative to the central benzene (B151609) ring changes over time.

Intermolecular Interactions: How molecules of this compound interact with each other in a solid or liquid state.

Framework Dynamics: If used as a linker in a MOF, MD simulations can explore the flexibility and vibrational modes of the framework. Studies on MOFs often employ MD to understand the dynamic behavior of their organic linkers nih.gov.

Analysis of Electronic Properties and Reactivity

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited.

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For many pyrazole derivatives, the HOMO is often located on the pyrazole ring and parts of the phenyl ring, while the LUMO distribution can vary depending on the substituents unar.ac.id. Quantum chemical calculations would map these orbitals for this compound to predict its reactivity.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

Property Definition Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the electron-accepting ability of the molecule.

This is a conceptual table. Specific energy values for this compound are not available from published studies.

Charge Distribution and Molecular Electrostatic Potential Analysis

The distribution of electron density in a molecule is key to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential:

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. For pyrazole-containing molecules, these are typically found around the nitrogen atoms.

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack. These are often located around the acidic N-H protons of the pyrazole rings.

Green regions represent neutral or weakly interacting areas.

An MEP analysis of this compound would identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is crucial for predicting its behavior in supramolecular chemistry and materials science.

Theoretical Insights into Coordination Chemistry and MOF Formation

Theoretical investigations into ligands structurally analogous to this compound provide a strong basis for predicting its coordination behavior and potential for forming Metal-Organic Frameworks (MOFs). The positioning of the two pyrazolyl groups on the benzene ring at the 1 and 3 positions creates a divergent, angular linker that is highly suitable for the construction of complex, porous architectures.

Pyrazolate-based ligands are well-regarded in coordination chemistry for their ability to form stable, robust frameworks with a variety of metal ions. Computational predictions have been instrumental in this field. For instance, the tritopic ligand 1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻), a close analogue to the target molecule, was structurally predicted to form promising MOFs with unique metal clusters and highly open 3D frameworks many years before its successful experimental synthesis. These theoretical predictions highlighted its potential for various applications and guided subsequent synthetic efforts. The successful construction of a MOF from [Co₄Pz₈] clusters and BTP³⁻ ligands exemplifies how computational foresight can drive the discovery of novel materials.

Based on these precedents, it can be theorized that this compound would act as a ditopic, V-shaped linker. Upon deprotonation, the pyrazolate nitrogen atoms can bridge metal centers, leading to the formation of polynuclear clusters or extended networks. Density Functional Theory (DFT) calculations would be essential to model the geometry of potential coordination complexes and to predict the electronic structure and stability of the resulting MOFs. Such calculations can help determine the preferred coordination modes, predict the porosity and surface area of hypothetical frameworks, and assess their thermal and chemical stability. The angular nature of the 1,3-disubstituted benzene core is predicted to favor the formation of intricate 3D networks rather than simple 1D chains or 2D layers, potentially leading to materials with high porosity suitable for gas storage or catalysis.

Applications in Crystal Structure Prediction and Validation

Computational methods are a cornerstone in the study of crystalline materials, serving both to predict potential crystal structures and to validate and understand experimentally determined ones. For a molecule like this compound, computational techniques can provide invaluable insights into its solid-state packing, intermolecular interactions, and conformational preferences.

In the broader class of pyrazole-containing molecules, Density Functional Theory (DFT) calculations are frequently used in conjunction with single-crystal X-ray diffraction. While diffraction provides the definitive atomic arrangement in the crystal, DFT can be used to analyze the supramolecular environment and quantify the energies of the noncovalent interactions—such as hydrogen bonds and π–π stacking—that govern the crystal packing. For example, in studies of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, DFT and the Quantum Theory of Atoms in Molecules (QTAIM) have been employed to understand why certain conformations (e.g., twisted vs. planar) are adopted and to analyze the interaction sites via the molecular electrostatic potential (MEP).

For this compound, crystal structure prediction (CSP) algorithms could be employed to generate a landscape of energetically plausible crystal packings. These theoretical structures can guide crystallization experiments or help resolve ambiguities in experimental data, such as from X-ray powder diffraction. Furthermore, should an experimental structure be obtained, DFT calculations can validate it by confirming that the observed structure corresponds to a low-energy minimum on the potential energy surface. These theoretical tools are crucial for establishing structure-property relationships, which is fundamental to designing new materials with desired characteristics.

A note on the availability of data: Extensive searches of scientific literature did not yield specific computational data sets (NBO analysis, calculated FT-IR frequencies, or calculated NMR chemical shifts) for the compound this compound required for sections 6.3.3, 6.4.1, and 6.4.2. The content provided is based on established theoretical principles and computational studies of closely related analogues.

Advanced Characterization Methodologies in 1,3 Di 1h Pyrazol 4 Yl Benzene Research

Structural Elucidation Techniques

Structural elucidation techniques are fundamental in providing direct evidence of the compound's three-dimensional architecture and bulk crystalline nature.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement Determination

Table 1: Representative Crystallographic Data for Pyrazole-Benzene Derivatives

Parameter Example Value Source
Crystal System Monoclinic nih.gov
Space Group P2₁/c mdpi.com
a (Å) 10.7841 (5) nih.gov
b (Å) 11.0582 (6) nih.gov
c (Å) 21.4820 (9) nih.gov
β (°) 113.359 (2) nih.gov
Volume (ų) 2351.82 (19) nih.gov

Note: Data presented is for a representative pyrazole-benzene derivative, 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl), to illustrate typical SC-XRD outputs. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to confirm the phase identity and purity of the bulk synthesized 1,3-Di(1H-pyrazol-4-yl)benzene. The resulting diffraction pattern serves as a fingerprint for the specific crystalline phase. By comparing the experimental PXRD pattern with a pattern simulated from SC-XRD data, researchers can verify that the bulk sample consists of the same crystalline phase as the single crystal analyzed. This comparison is vital for ensuring sample homogeneity and is a standard procedure in materials chemistry for quality control. PXRD also provides information on the degree of crystallinity of the sample.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information about the molecular structure, functional groups, and molecular weight, corroborating the data from diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the central benzene (B151609) ring and the pyrazole (B372694) rings. In closely related 1,3,5-tris(pyrazolyl)benzene structures, the signal for the benzene hydrogens appears as a singlet, indicating the symmetrical substitution of the rings. nih.gov The pyrazole protons, including the N-H proton, would also appear at characteristic chemical shifts. nih.govconicet.gov.ar

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their bonding environment (e.g., aromatic, part of a heterocycle). conicet.gov.arrsc.org

Table 2: Representative ¹H NMR Chemical Shifts for a Pyrazolylbenzene Core

Proton Type Representative Chemical Shift (δ, ppm) Source
Pyrazole C-H 7.70 (s) nih.gov
Benzene C-H 7.18 (s) nih.gov
Phenyl C-H (substituent) 7.39–7.45 (m) nih.gov

Note: Data is based on the related compound 1,3,5-Tris(4-chloro-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)benzene to illustrate typical shifts for the core structure. nih.gov

Table 3: Representative ¹³C NMR Chemical Shifts for a Pyrazolylbenzene Core

Carbon Type Representative Chemical Shift (δ, ppm) Source
Pyrazole C3 145.3 nih.gov
Pyrazole C4 63.4 nih.gov
Pyrazole C5 139.5 nih.gov

Note: Data is based on the related compound 1,3,5-Tris(4-iodo-1-phenyl-1H-pyrazol-5-yl)benzene. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include the N-H stretch of the pyrazole ring, aromatic C-H stretching vibrations from both the benzene and pyrazole rings, and C=C and C=N stretching vibrations within the aromatic systems. mdpi.comresearchgate.net

Table 4: Characteristic FT-IR Absorption Bands for Pyrazole-Containing Compounds

Functional Group Wavenumber (cm⁻¹) Vibration Type Source
N-H 3464 - 3313 Stretch conicet.gov.ar
Aromatic C-H ~3019 Stretch mdpi.comresearchgate.net
C=O (in derivatives) 1638 - 1663 Stretch rsc.orgresearchgate.net
C=N (pyrazole ring) ~1599 Stretch mdpi.comresearchgate.net

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This provides definitive confirmation of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) are commonly used for pyrazole derivatives. rsc.orgresearchgate.net For this compound (C₁₂H₁₀N₄), the expected exact mass is approximately 210.09 Da. nih.gov In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺, which would appear at an m/z value of approximately 211. researchgate.net The technique is also highly sensitive for assessing sample purity.

Table 5: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₂H₁₀N₄ nih.govnih.gov
Molecular Weight 210.23 g/mol nih.gov

Surface and Porosity Analysis for Porous Materials

The performance of porous materials derived from this compound, particularly in applications like gas storage and catalysis, is intrinsically linked to their textural properties. rsc.org A comprehensive analysis of the surface area and pore structure is therefore essential. Methodologies such as gas sorption analysis provide direct insights into the accessible porosity of these materials, confirming their suitability for various applications. covalentmetrology.com

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely utilized technique for determining the specific surface area of solid and porous materials. mikrolabor.commeasurlabs.com The analysis involves the physical adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures. mikrolabor.com By measuring the amount of gas adsorbed at various relative pressures, the specific surface area, expressed in m²/g, can be calculated. measurlabs.com This method is particularly crucial for characterizing porous organic polymers (POPs) and metal-organic frameworks (MOFs), where a high surface area is often a primary indicator of performance. rsc.orgberkeley.edu

In the study of pyrazolate-bridged MOFs, which incorporate ligands structurally related to this compound, BET analysis is fundamental. For instance, microporous frameworks synthesized from the tritopic ligand 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) and various transition metals have demonstrated significant surface areas after desolvation. berkeley.edu These high surface areas are a direct consequence of their microporous structures. berkeley.edu While the BET theory is broadly applied, its use for highly porous materials like MOFs can be complex, and careful application of the method is necessary to obtain meaningful results. semanticscholar.orgucl.ac.uk For materials with significant microporosity, specific criteria, such as the Rouquerol criteria, are applied to ensure the accurate determination of the surface area from Type I adsorption isotherms. microtrac.com

Table 1: BET Surface Area of Pyrazolate-based Metal-Organic Frameworks

Framework Metal Ion BET Surface Area (m²/g)
M₃(BTP)₂ (1) Ni 1650 berkeley.edu
M₃(BTP)₂ (2) Cu 1860 berkeley.edu
M₃(BTP)₂ (3) Zn 930 berkeley.edu

Pore Size Distribution Measurement

Beyond the total surface area, the distribution of pore sizes within a material is a critical parameter that dictates its functionality, especially for applications involving selective molecular adsorption and catalysis. rsc.orgnih.gov Gas sorption isotherms, measured over a wide range of relative pressures, provide the raw data for calculating pore size distribution. covalentmetrology.com The initial part of the isotherm, at very low relative pressures, corresponds to the filling of micropores (pores with a width less than 2 nm). covalentmetrology.comresearchgate.net

Modern computational methods, such as Density Functional Theory (DFT), are applied to the isotherm data to derive detailed information about the pore size distribution. researchgate.net This analysis reveals the volume contribution from pores of different sizes. For materials like MOFs, this can confirm the accessibility of the porous network calculated from crystallographic data. covalentmetrology.comberkeley.edu The pore size is a key design parameter; for example, in frameworks designed for uranium capture, the pore size was fine-tuned to be slightly larger than the target ion to facilitate diffusion and efficient adsorption. rsc.org Similarly, for CO₂ capture, POPs with well-defined ultramicropores (0.5–1.6 nm) have shown high adsorption capacities. rsc.org In some pyrazole-carboxylate based MOFs, a small pore size was identified as a factor that enhances the adsorption of formaldehyde. iea-ebc.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

For pyrazolate-bridged MOFs, TGA has demonstrated their exceptional thermal robustness. For example, a zinc-based framework (M₃(BTP)₂) was found to be stable up to at least 510°C in air, while a nickel-based analogue was stable up to 430°C. berkeley.edu This high thermal stability, approaching that of zeolites, is a significant advantage for potential applications in heterogeneous catalysis. berkeley.edu Similarly, TGA is used to determine the thermal stability of other pyrazole-based energetic materials and functionalized materials, providing critical data on their decomposition profiles. researchgate.netresearchgate.net

Table 2: Thermal Stability of Pyrazolate-based Metal-Organic Frameworks

Framework Metal Ion Decomposition Temperature (°C in air)
M₃(BTP)₂ (1) Ni 430 berkeley.edu

Microscopic Techniques for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology, particle shape, and size of materials at the micro- and nanoscale. azom.com This technique provides high-resolution, three-dimensional images that reveal the external structure of materials, including their porosity and surface texture. azom.comresearchgate.net

In the context of porous materials derived from pyrazole-based compounds, SEM is used to observe the physical form of the synthesized polymers or frameworks. For pyrazole-based porous organic polymers, SEM images can reveal that the materials consist of agglomerated tiny particles with an irregular shape, forming a porous structure. rsc.org When pyrazole derivatives are used to cross-link biopolymers like chitosan, SEM images can show a dramatic change in surface appearance, from a smooth surface to a rough and porous structure with grooves and lumps. mdpi.com This morphological information is crucial for understanding how the material will interact with its environment in applications such as catalysis or adsorption. The technique allows for direct visualization of the material's phases, which provides insights into the interactions between the components and the final properties of the blend. azom.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to analyze the microstructure of materials at the atomic scale. mdpi.com While direct TEM studies on this compound in its simple molecular form are not common due to its crystalline nature, the technique is indispensable for characterizing the morphology and structure of nanomaterials and frameworks synthesized using this ligand. For instance, when this compound is used as an organic linker to create metal-organic frameworks (MOFs), TEM provides direct visualization of the resulting particles' size, shape, and crystalline nature. mdpi.comresearchgate.net

Researchers employ TEM to observe the morphology of these MOF crystals, which can range from well-defined polyhedra to irregular aggregates. The images obtained can reveal information about the growth mechanism of the crystals and the influence of synthesis conditions on their final form. High-resolution TEM (HRTEM) can further resolve the lattice fringes of the crystalline material, offering direct evidence of the periodic atomic arrangement within the framework. mdpi.com This is particularly important for confirming the successful formation of the desired porous structure. In situ TEM methods also allow for the real-time observation of structural changes in these materials under various stimuli, providing insights into their stability and dynamic behavior. mdpi.com

However, a significant challenge in the TEM analysis of MOFs and other organic-based materials is their sensitivity to the high-energy electron beam, which can cause structural damage. researchgate.net To mitigate this, researchers have developed advanced strategies such as low-dose TEM and cryogenic TEM (cryo-TEM), which help to preserve the intrinsic structure of the sample during imaging. researchgate.net

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a critical step in the characterization of newly synthesized molecules like derivatives of this compound to confirm their empirical formula. This method provides the percentage by weight of key elements, typically carbon (C), hydrogen (H), and nitrogen (N), which are the primary constituents of these organic ligands.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of each element. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's identity and purity.

In the study of pyrazole-based compounds, elemental analysis is routinely reported as a standard characterization method. For example, in the synthesis of various derivatives, researchers consistently provide a comparison of the calculated and found elemental percentages to validate the structures of their target molecules. researchgate.netekb.egresearchgate.net

Below is a table summarizing elemental analysis data for several compounds related to the this compound scaffold, demonstrating the typical agreement between theoretical and experimental values.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzeneC₇₂H₅₁N₉C82.9783.00 mdpi.com
H4.934.90 mdpi.com
N12.1012.10 mdpi.com
Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amineC₈₄H₆₀N₁₀C83.4284.32 researchgate.net
H5.005.25 researchgate.net
N11.5811.43 researchgate.net
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimineC₂₃H₁₉N₃C81.8781.90 ekb.eg
H5.685.57 ekb.eg
N12.4512.50 ekb.eg
4-((2-(4-Nitrophenyl)hydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazoleC₂₂H₁₇N₅O₂C68.9268.71 ekb.eg
H4.474.31 ekb.eg
N18.2718.15 ekb.eg
2-Amino-6-chloro-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrileC₂₂H₁₃ClN₆C66.5966.52 ekb.eg
H3.303.28 ekb.eg
N21.1821.12 ekb.eg

Broader Research Implications and Future Perspectives

Advancements in Ligand Design for Tailored Material Properties

The design of ligands is a critical aspect of creating coordination polymers and metal-organic frameworks (MOFs) with desired functionalities. The versatility of the pyrazole (B372694) motif allows for extensive modifications, influencing the electronic and steric properties of the resulting metal complexes. scispace.com The 1,3-disubstituted benzene (B151609) spacer in 1,3-Di(1H-pyrazol-4-yl)benzene provides a specific angular geometry that can be exploited to construct unique network topologies in coordination polymers, distinct from those formed by linear (1,4-substituted) or tripodal (1,3,5-substituted) analogues. researchgate.net

Future advancements in ligand design involving this scaffold are expected to focus on several key areas:

Functionalization of the Pyrazole Rings: Introducing substituents on the pyrazole rings can modulate the ligand's electron-donating ability, which in turn affects the properties of the resulting metal complexes. For instance, electron-withdrawing groups can enhance the acidity of the pyrazole N-H protons, facilitating the formation of anionic pyrazolate-bridged frameworks.

Modification of the Benzene Spacer: The central benzene ring can also be functionalized to introduce additional properties. For example, the incorporation of fluorescent moieties could lead to luminescent sensors, while the addition of chiral groups could be used to create enantioselective catalysts.

Post-Synthetic Modification: A promising strategy for fine-tuning material properties is the post-synthetic modification of MOFs constructed from this compound. This approach allows for the introduction of new functional groups after the framework has been assembled, enabling the creation of materials with complex functionalities that would be difficult to achieve through direct synthesis.

These design strategies will enable the creation of a new generation of materials with precisely controlled pore sizes, shapes, and chemical environments, leading to enhanced performance in applications such as gas storage, separation, and catalysis.

Emerging Applications in Advanced Materials Science and Engineering

The unique properties of coordination polymers and MOFs derived from this compound and related ligands are paving the way for a host of emerging applications in advanced materials science and engineering. The inherent porosity and high surface area of these materials make them ideal candidates for a variety of uses.

Application AreaDescription of Potential Use
Gas Storage and Separation The tunable pore size and chemical functionality of MOFs allow for the selective adsorption of specific gases, which is crucial for applications in carbon capture, hydrogen storage, and the purification of industrial gases.
Catalysis The metal centers within the coordination frameworks can act as catalytic sites. The defined and isolated nature of these sites can lead to high selectivity and activity in a range of chemical transformations.
Sensing The incorporation of responsive functional groups into the ligand structure can lead to materials that change their optical or electronic properties in the presence of specific analytes, enabling their use as chemical sensors.
Luminescent Materials Pyrazole-based ligands and their complexes often exhibit interesting photophysical properties. rsc.orgutexas.edu This opens up possibilities for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging.
Drug Delivery The porous nature of MOFs allows for the encapsulation of drug molecules, which can then be released in a controlled manner. The biocompatibility of some pyrazole-based systems is an active area of research.

The continued development of new synthetic methods and a deeper understanding of the structure-property relationships will undoubtedly lead to the discovery of even more innovative applications for these versatile materials.

Interdisciplinary Research Opportunities in Coordination Chemistry and Solid-State Science

The study of this compound and its coordination compounds lies at the intersection of coordination chemistry and solid-state science, offering a fertile ground for interdisciplinary research. The synthesis and characterization of new coordination polymers and MOFs require expertise in both organic and inorganic synthesis, as well as a deep understanding of crystallography and solid-state characterization techniques. researchgate.net

Future research in this area will benefit from collaborations between chemists, physicists, and materials scientists to explore the following:

Magnetic and Electronic Properties: The arrangement of metal ions in the solid state can give rise to interesting magnetic and electronic phenomena, such as spin-crossover behavior and conductivity. whiterose.ac.uk Understanding and controlling these properties is a key challenge that requires a combined experimental and theoretical approach.

Mechanical Properties: The mechanical stability and flexibility of MOFs are crucial for their practical application. Research into the relationship between the ligand structure, the coordination geometry, and the mechanical properties of the resulting frameworks is an important area of investigation.

Host-Guest Chemistry: The porous nature of these materials allows them to act as hosts for a variety of guest molecules. Studying the interactions between the host framework and the guest molecules is essential for developing applications in areas such as separation and drug delivery.

By fostering collaboration across disciplines, researchers can unlock the full potential of these fascinating materials and address some of the most pressing challenges in science and technology.

Methodological Innovations in Characterization and Computational Studies

Advancements in characterization techniques and computational modeling are playing an increasingly important role in the study of this compound and its derivatives. These tools provide invaluable insights into the structure, bonding, and properties of these complex materials.

Advanced Characterization Techniques:

TechniqueApplication in the Study of this compound Materials
Single-Crystal X-ray Diffraction Provides detailed information about the three-dimensional arrangement of atoms in the solid state, which is essential for understanding the structure of coordination polymers and MOFs. nih.gov
Powder X-ray Diffraction Used to confirm the phase purity of bulk materials and to study structural changes that occur upon guest uptake or removal.
Spectroscopic Methods (NMR, IR, UV-Vis) Provide information about the local coordination environment of the metal ions and the electronic structure of the ligand. tandfonline.com
Thermal Analysis (TGA, DSC) Used to assess the thermal stability of the materials and to study phase transitions.
Gas Adsorption Analysis Measures the surface area and pore size distribution of porous materials.

Computational Studies:

Computational methods, such as Density Functional Theory (DFT), are becoming indispensable for predicting the properties of new materials and for understanding the underlying principles that govern their behavior. researchgate.net These methods can be used to:

Predict the geometry of metal complexes and coordination polymers.

Calculate the electronic and optical properties of materials.

Simulate the adsorption of guest molecules within the pores of MOFs.

Investigate the mechanism of catalytic reactions.

The synergy between advanced experimental techniques and sophisticated computational modeling will be crucial for the rational design and discovery of new materials based on this compound with tailored properties for specific applications.

Q & A

Q. What synthetic strategies are effective for incorporating 1,3-di(1H-pyrazol-4-yl)benzene into metal-organic frameworks (MOFs)?

The synthesis of MOFs using this compound as a linker requires careful control of reaction conditions (e.g., solvent, temperature, and metal-to-ligand ratio). For example, Zn²⁺ and Fe²⁺/Fe³⁺ ions are commonly used to form stable pyrazolate-MOFs due to strong metal-pyrazolate bonding. Post-synthetic modifications, such as introducing functional tags (-NO₂, -NH₂), can further optimize MOF properties. Key characterization techniques include IR spectroscopy (to confirm functional group retention) and X-ray powder diffraction (XRPD) to verify crystallinity and isoreticularity .

Q. How does steric hindrance influence the reactivity of this compound in catalytic systems?

Steric effects significantly impact reactivity, particularly in MOF-based catalysis. For instance, bulky derivatives like 1,4-di(1H-pyrazol-4-yl)benzene fail to enter MOF pores, leading to no reaction in cross-coupling systems. Smaller substituents (e.g., -H or -CH₃) enhance accessibility to active sites, while larger groups reduce catalytic efficiency due to restricted diffusion .

Q. What standard characterization methods are used to analyze this compound-based materials?

Combined techniques are essential:

  • XRPD : Confirms framework topology and phase purity.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., Fe₂(BDP)₃ MOFs are stable up to 400°C) .
  • Volumetric adsorption : Measures gas uptake (e.g., CO₂ adsorption in Fe₂(BDP)₃) .
  • IR/UV-Vis spectroscopy : Identifies functional groups and electronic transitions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in adsorption data for pyrazolate-based MOFs?

Discrepancies between experimental adsorption capacities and theoretical predictions often arise from incomplete structural models. For Fe₂(BDP)₃, in situ high-resolution PXRD combined with density functional theory (DFT) revealed guest-molecule localization and framework flexibility under CO₂ pressure. This approach reconciles macroscopic adsorption isotherms with molecular-level structural changes .

Q. What strategies mitigate low selectivity in cross-coupling reactions catalyzed by this compound-containing MOFs?

Low selectivity in reactions like oxidative dehydrogenation can arise from competing pathways. Optimizing MOF pore size (via linker substituents) and reaction solvents (e.g., using 1,4-dioxane instead of THF) enhances substrate alignment and transition-state stabilization. For example, THF’s lower polarity reduces undesired side reactions compared to dioxane .

Q. How do electron-donating substituents on pyrazolate linkers affect MOF photophysical properties?

Substituents like -NH₂ or -OH alter the electronic structure of this compound, red-shifting emission wavelengths. Pyrazolate groups act as stronger electron donors than carboxylates, as shown in MOFs with benzo[c][1,2,5]thiadiazole cores, where emission peaks shift from 460 nm (carboxylate linkers) to 585–632 nm (pyrazolate linkers) .

Q. What experimental designs address challenges in synthesizing mixed-ligand pyrazolate MOFs?

Mixed-ligand systems require precise stoichiometric control. For Zn(BDP-X) MOFs, sequential linker addition and in situ XRPD monitoring prevent phase segregation. Multi-technique validation (e.g., electronic spectroscopy for ligand incorporation, adsorption studies for pore uniformity) ensures framework integrity .

Q. How do structural defects in pyrazolate MOFs impact their application in carbon capture?

Defects (e.g., missing linkers or metal nodes) create unsaturated metal sites that enhance CO₂ binding but reduce framework stability. Controlled defect engineering via modulated synthesis (e.g., using acetic acid as a modulator) balances adsorption capacity and structural robustness .

Q. Methodological Recommendations

  • For catalytic studies : Pair kinetic experiments with in situ spectroscopic monitoring to identify active sites and deactivation pathways.
  • For adsorption analysis : Use complementary techniques (PXRD, adsorption isotherms, DFT) to correlate structural dynamics with performance .
  • For photophysical tuning : Leverage substituent effects and linker rigidity to design MOFs with tailored emission properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.